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Compound of Interest

Compound Name: AM103

Cat. No.: B560630

Introduction

AM103 is a novel, potent, and selective small-molecule inhibitor of the 5-lipoxygenase-
activating protein (FLAP).[1][2] Developed initially by Amira Pharmaceuticals and later Bristol
Myers Squibb, it was investigated for the treatment of respiratory diseases such as asthma due
to its role in modulating the leukotriene pathway.[1][3][4] Leukotrienes (LTs) are potent pro-
inflammatory lipid mediators derived from arachidonic acid, and their synthesis is a key target
in inflammatory conditions.[1][4] AM103 intervenes at an early stage of this pathway by binding
to FLAP, thereby preventing the synthesis of a broad spectrum of leukotrienes.[4] Although its
development was discontinued after reaching Phase 2 clinical trials, its pharmacological profile
and mechanism of action remain of significant interest to researchers in inflammation and drug

development.[3]

Chemical Structure and Identifiers

AM103 is chemically identified as 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-
yl)phenyllmethyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid.[5] Its structure
is characterized by a central indole core with several complex substitutions.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b560630?utm_src=pdf-interest
https://www.benchchem.com/product/b560630?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19749079/
https://go.drugbank.com/drugs/DB05225
https://pubmed.ncbi.nlm.nih.gov/19749079/
https://synapse.patsnap.com/drug/c930d793de9d41b6863549dcc8d345c0
https://www.clinicaltrialsarena.com/projects/am103/
https://pubmed.ncbi.nlm.nih.gov/19749079/
https://www.clinicaltrialsarena.com/projects/am103/
https://www.benchchem.com/product/b560630?utm_src=pdf-body
https://www.clinicaltrialsarena.com/projects/am103/
https://synapse.patsnap.com/drug/c930d793de9d41b6863549dcc8d345c0
https://www.benchchem.com/product/b560630?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/16224456
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value

3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-
IUPAC Name yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-
yl]-2,2-dimethylpropanoic acid[5]

CAS Number 1147872-22-7 (Sodium Salt)[3][6]

Molecular Formula C36H39N304S (Free Acid)[5][7][8]

Molecular Weight 609.78 g/mol (Free Acid)[8]

InChlKey DGCSBHYGDCRAOB-UHFFFAOYSA-NI[5]
CC(C)

(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC
=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)C
C(C)(C)C(=0)O[9]

SMILES

Pharmacological Properties and Mechanism of
Action

AM103's primary mechanism of action is the inhibition of FLAP, a crucial membrane protein
that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO).[1][2] This
interaction is the rate-limiting step in the biosynthesis of leukotrienes. By inhibiting FLAP,
AM103 effectively blocks the production of LTA4 and subsequent pro-inflammatory mediators
like LTB4 and cysteinyl leukotrienes (CysLTs).[1]

Signaling Pathway Inhibition

The diagram below illustrates the leukotriene synthesis pathway and the specific point of
intervention by AM103.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/16224456
https://synapse.patsnap.com/drug/c930d793de9d41b6863549dcc8d345c0
https://molnova.com/files/document/DATASHEET/DATASHEET_M26054.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/16224456
https://pubchemlite.lcsb.uni.lu/e/compound/16224456
https://www.bioscience.co.uk/product~1514663
https://www.bioscience.co.uk/product~1514663
https://pubchem.ncbi.nlm.nih.gov/compound/16224456
https://pubchem.ncbi.nlm.nih.gov/compound/16224456
https://www.benchchem.com/product/b560630?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19749079/
https://go.drugbank.com/drugs/DB05225
https://www.benchchem.com/product/b560630?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19749079/
https://www.benchchem.com/product/b560630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

Arachidonic Acid W

binds to inhibits

presents AA to

5-Lipoxygenase (5-LO)

converts to

Leukotriene Aa (LTA4)

b

Leukotriene Ba (LTBa) C%EtTeéZY'LLT%ikoLt?E?)es

Inflammation

Click to download full resolution via product page

Caption: Mechanism of Action of AM103 in the Leukotriene Pathway.

Quantitative Pharmacological Data

AM103 has demonstrated high potency and selectivity across various in vitro and in vivo
models.
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Parameter Species/System Value
FLAP Inhibition (ICso) In Vitro 4.2 nM[6][9][10]
LTBa Inhibition (ICso) Human Whole Blood 350 nM[6][10]

Rat Whole Blood

113 nM[6][10]

Mouse Whole Blood

117 nM[6][10]

LTBa Inhibition (ECso)

Rat Ex Vivo Whole Blood ~60 NM[1]

Rat Plasma (In Vivo)

~330 nM[1][9][10]

LTBa Inhibition (EDso)

Rat Lung (In Vivo) 0.8 mg/kg[1][6][10]

CysLT Inhibition (EDso)

Rat Lung (In Vivo) 1.0 mg/kg[1][6][10]

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in dogs revealed favorable properties for an orally administered drug.

PK Parameter

Value (in dogs)

Bioavailability

64%][6][10]

Clearance

2.9 mL/min/kg[6][10]

Volume of Distribution

0.41 L/kg[6][10]

IV Half-life

5.2 h[6][10]

AM103 exhibits a high degree of selectivity, with a favorable safety profile against common
cytochrome P450 isoforms.[6][9][10]

CYP Isoform

ICso

CYP2D6

>30 uM[6][10]

CYP3A4, 2C9, 2C19, 1A2

>50 pM[6][10]
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Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific
findings. Below are summaries of key methodologies used in the characterization of AM103.

FLAP Inhibition Assay (Membrane Preparation)

This protocol outlines the preparation of cell membranes containing FLAP for use in binding or
activity assays.

Cell Collection: Human polymorphonuclear cell pellets (approximately 1.8 x 10° cells) are
procured.[10]

e Resuspension and Lysis: The cell pellets are resuspended and then lysed to release
intracellular components.[10]

» Centrifugation: The lysate undergoes high-speed centrifugation at 75,000 x g to pellet the
cell membranes.[10]

 Membrane Resuspension: The pelleted membranes are resuspended in a Tris buffer solution
(50 mM Tris HCI, pH 7.4, 1 mM EDTA, 1 mM DTT, and 30% glycerol).[10]

¢ Protein Concentration: The final suspension is adjusted to a protein concentration of
approximately 4 mg/mL, ready for use in subsequent assays.[10]

Chronic Lung Inflammation In Vivo Model

This model is used to assess the efficacy of anti-inflammatory compounds in a chronic asthma-
like condition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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